molecular formula C12H16BF3N2O2 B13454566 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 2379362-96-4

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13454566
CAS No.: 2379362-96-4
M. Wt: 288.08 g/mol
InChI Key: SZDZBCFZIGSNGQ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronate ester and a trifluoromethyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction is catalyzed by palladium-based catalysts and proceeds through a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced trifluoromethyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of fluorescent probes and sensors.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, while the trifluoromethyl group enhances the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to metal catalysts in synthetic reactions or interacting with biological targets in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a boronate ester and a trifluoromethyl group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine makes it uniquely suited for a wide range of chemical reactions and applications. Its enhanced reactivity and stability set it apart from similar compounds.

Properties

CAS No.

2379362-96-4

Molecular Formula

C12H16BF3N2O2

Molecular Weight

288.08 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(12(14,15)16)18-9(7)17/h5-6H,1-4H3,(H2,17,18)

InChI Key

SZDZBCFZIGSNGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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